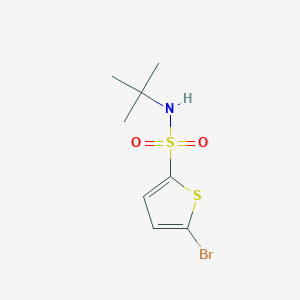

5-Bromo-N-tert-butyl-2-thiophenesulfonamide

Descripción

The exact mass of the compound 5-Bromo-N-tert-butyl-2-thiophenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-N-tert-butyl-2-thiophenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N-tert-butyl-2-thiophenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-N-tert-butylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUYZYHIQKPORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373762 | |

| Record name | 5-Bromo-N-tert-butylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286932-39-6 | |

| Record name | 5-Bromo-N-tert-butylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286932-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 5-Bromo-N-tert-butyl-2-thiophenesulfonamide (CAS: 286932-39-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide, a heterocyclic compound with significant potential in medicinal chemistry. The document details its chemical and physical properties, provides a robust synthesis protocol, and explores its primary application as a versatile building block in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). While specific biological data for this compound is not extensively available in public literature, this guide extrapolates its potential utility based on the known reactivity of its functional groups and the established pharmacology of related molecules.

Compound Identification and Properties

5-Bromo-N-tert-butyl-2-thiophenesulfonamide is a sulfonamide derivative of 2-bromothiophene. The presence of a bromine atom and a sulfonamide group makes it a valuable intermediate for further chemical modifications, particularly for the construction of more complex molecules in drug discovery programs.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 286932-39-6 |

| Molecular Formula | C₈H₁₂BrNO₂S₂ |

| Molecular Weight | 298.22 g/mol |

| IUPAC Name | 5-bromo-N-(tert-butyl)thiophene-2-sulfonamide |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Br |

| Physical Description | Solid (predicted) |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Synthesis of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide

The synthesis of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide can be achieved through a straightforward N-alkylation of the parent sulfonamide. The following protocol is adapted from the synthesis of related N-alkylated 5-bromothiophene-2-sulfonamides.

Experimental Protocol: N-Alkylation of 5-Bromothiophene-2-sulfonamide

Materials:

-

5-Bromothiophene-2-sulfonamide

-

tert-Butyl bromide

-

Lithium hydride (LiH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a clean, oven-dried round-bottom flask, dissolve 5-bromothiophene-2-sulfonamide (1.0 eq) in anhydrous DMF.

-

To this solution, carefully add lithium hydride (1.0 eq) in portions at room temperature.

-

Add tert-butyl bromide (1.0 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 3-5 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from methanol to afford pure 5-Bromo-N-tert-butyl-2-thiophenesulfonamide.

Table 2: Synthesis Reaction Parameters

| Parameter | Condition |

| Starting Material | 5-Bromothiophene-2-sulfonamide |

| Reagent | tert-Butyl bromide |

| Base | Lithium Hydride (LiH) |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 3-5 hours |

| Work-up | Water quench and precipitation |

| Purification | Recrystallization from Methanol |

Application in Targeted Protein Degradation

5-Bromo-N-tert-butyl-2-thiophenesulfonamide is classified as a "Protein Degrader Building Block". This designation points to its utility in the synthesis of heterobifunctional molecules like PROTACs, which are designed to induce the degradation of specific target proteins.

Role as a Synthetic Intermediate for PROTACs

The core structure of this compound is ideal for elaboration into a PROTAC. The bromine atom on the thiophene ring provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach a linker, which is then connected to a ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). The N-tert-butyl-thiophenesulfonamide moiety can act as the "warhead" that binds to the protein of interest (POI).

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource, consolidating key data and outlining relevant experimental methodologies.

Core Physicochemical Data

Quantitative data for 5-Bromo-N-tert-butyl-2-thiophenesulfonamide is primarily based on computational predictions and data from structurally similar compounds due to a lack of extensive experimental validation in publicly available literature. The following table summarizes the core physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂BrNO₂S₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 298.22 g/mol | --INVALID-LINK-- |

| CAS Number | 286932-39-6 | --INVALID-LINK-- |

| Melting Point | Not Experimentally Determined (Predicted: Solid) | N/A |

| Boiling Point | Not Experimentally Determined | N/A |

| Solubility | Predicted to be soluble in organic solvents such as DMSO and methanol; low solubility in water. | General chemical principles |

| pKa | Not Experimentally Determined (Estimated acidic proton on sulfonamide nitrogen) | General chemical principles |

| LogP (Octanol/Water Partition Coefficient) | Not Experimentally Determined (Predicted to be moderately lipophilic) | General chemical principles |

Synthesis Pathway

The synthesis of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide can be conceptualized through a multi-step process starting from 2-bromothiophene. The following diagram illustrates a logical synthetic workflow.

Caption: Proposed synthesis workflow for 5-Bromo-N-tert-butyl-2-thiophenesulfonamide.

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a given solvent.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

LogP (Octanol/Water Partition Coefficient) Determination (Shake-Flask Method)

Objective: To measure the lipophilicity of the compound.

Methodology:

-

A solution of the compound is prepared in either n-octanol or water.

-

Equal volumes of the n-octanol solution and water (or vice versa) are placed in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two immiscible phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The following diagram illustrates the workflow for determining the LogP value.

Caption: Experimental workflow for LogP determination.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant of the compound.

Methodology:

-

A solution of the compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve, often corresponding to the pH at the half-equivalence point.

This guide provides a summary of the current understanding of the physicochemical properties of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide. Further experimental investigation is required to definitively establish these parameters.

5-Bromo-N-tert-butyl-2-thiophenesulfonamide structure and synthesis

An In-depth Technical Guide to 5-Bromo-N-tert-butyl-2-thiophenesulfonamide

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide, a molecule of interest for researchers and professionals in drug development and chemical synthesis. The document details experimental protocols and presents key data in a structured format for clarity and ease of use.

Compound Structure and Properties

5-Bromo-N-tert-butyl-2-thiophenesulfonamide is a sulfonamide derivative of bromothiophene. The core structure consists of a thiophene ring brominated at the 5-position and functionalized with a sulfonamide group at the 2-position. The sulfonamide's nitrogen atom is substituted with a tert-butyl group.

Chemical Structure:

-

IUPAC Name: 5-bromo-N-tert-butylthiophene-2-sulfonamide[1]

-

SMILES: BrC1=CC=C(S(N(C(C)(C)C)(=O)=O))S1

Physicochemical Data:

The following table summarizes the key properties of the compound.

| Property | Value | Reference |

| Molecular Weight | 298.22 g/mol | [2][3] |

| CAS Number | 286932-39-6 | [1][2][3][4] |

| Chemical Formula | C₈H₁₂BrNO₂S₂ | [1][2][3] |

| Appearance | White to light yellow crystal powder | [5] |

| Purity | ≥97% | [3] |

Synthesis Pathways

The synthesis of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 5-bromothiophene-2-sulfonamide. The second step is the N-alkylation of this intermediate to yield the final product.

Step 1: Synthesis of 5-Bromothiophene-2-sulfonamide

The precursor, 5-bromothiophene-2-sulfonamide, can be synthesized from 2-bromothiophene via chlorosulfonation followed by amination.

Caption: Synthesis of the 5-bromothiophene-2-sulfonamide intermediate.

Step 2: N-alkylation to form 5-Bromo-N-tert-butyl-2-thiophenesulfonamide

The final product is synthesized by reacting 5-bromothiophene-2-sulfonamide with a tert-butyl halide in the presence of a base.

Caption: N-alkylation of the intermediate to yield the final product.

Experimental Protocols

The following protocols are based on established methods for the synthesis of thiophene sulfonamides and their N-alkylated derivatives.[6][7]

Protocol 1: Synthesis of 5-Bromothiophene-2-sulfonamide (Intermediate)

This procedure is adapted from the synthesis of similar sulfonamides.[7]

-

Reaction Setup: In a flask equipped with a stirrer and under a fume hood, dissolve 2-bromothiophene (1 eq.) in carbon tetrachloride (CCl₄).

-

Chlorosulfonation: Cool the mixture in an ice bath. Slowly add chlorosulfonic acid (3-5 eq.) dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting solid, 5-bromothiophene-2-sulfonyl chloride, is filtered, washed with cold water, and dried.

-

Amination: The crude 5-bromothiophene-2-sulfonyl chloride is then slowly added to a stirred solution of concentrated ammonium hydroxide at 0-5 °C.

-

Isolation: The resulting precipitate, 5-bromothiophene-2-sulfonamide, is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield a pure crystalline solid.[5]

Protocol 2: Synthesis of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide

This protocol is based on a general procedure for the N-alkylation of 5-bromothiophene-2-sulfonamide.[6]

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 5-bromothiophene-2-sulfonamide (1 eq.) and dissolve it in anhydrous dimethylformamide (DMF).

-

Deprotonation: Add Lithium Hydride (LiH, 1 eq.) portion-wise to the solution. Stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add tert-butyl bromide (1 eq.) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Purification: Filter the solid product, wash it with water, and dry. Recrystallize the crude product from methanol to obtain pure 5-Bromo-N-tert-butyl-2-thiophenesulfonamide.[6]

Synthesis Data Summary

The following table summarizes the typical reagents and conditions used in the synthesis. Yields are based on analogous reactions reported in the literature.[6][8]

| Step | Reactants | Reagents & Solvents | Temperature | Time | Typical Yield |

| 1. Intermediate Synthesis | 2-Bromothiophene | 1. Chlorosulfonic acid, CCl₄2. Ammonium Hydroxide | 0 °C to RT | 4-6 h | 60-75% |

| 2. N-alkylation | 5-Bromothiophene-2-sulfonamide, tert-Butyl bromide | LiH, DMF | Room Temp. | 3 h | 55-70% |

References

- 1. pschemicals.com [pschemicals.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Bromo-N-tert-butyl-2-thiophenesulfonamide | 286932-39-6 [chemicalbook.com]

- 5. 5-Bromothiophene-2-sulfonamide | 53595-65-6 [amp.chemicalbook.com]

- 6. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Biological Activity of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophenesulfonamide derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a thiophene ring and a sulfonamide group in a single molecular framework has been shown to impart a wide range of biological properties, including antibacterial, anticancer, and enzyme inhibitory activities. This technical guide focuses on the biological activities of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide and its derivatives, providing a comprehensive overview of their synthesis, in vitro and in vivo effects, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Antibacterial Activity

Recent studies have highlighted the potential of 5-bromo-N-alkylthiophene-2-sulfonamide derivatives as potent antibacterial agents, particularly against multidrug-resistant bacterial strains. The structural modifications of the N-alkyl substituent have been shown to significantly influence the antibacterial efficacy.

Quantitative Antibacterial Activity Data

The following table summarizes the in vitro antibacterial activity of synthesized 5-bromo-N-alkylthiophene-2-sulfonamide derivatives against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147.

| Compound ID | N-Alkyl Group | Zone of Inhibition (mm) at 50 mg/dL | MIC (μg/mL) | MBC (μg/mL) |

| 3a | Ethyl | 16 ± 2 | - | - |

| 3b | Propyl | 23 ± 1.5 | 0.39 | 0.78 |

| 3c | Isopropyl | 13 ± 2 | - | - |

| 4b | Aryl derivative of 3b | 13 ± 2.5 | - | - |

| 4c | Aryl derivative of 3b | 5 ± 3 | - | - |

| 4f | Aryl derivative of 3b | 14 ± 2 | - | - |

Data sourced from a study on NDM-1 producing Klebsiella pneumoniae ST147.

Mechanism of Antibacterial Action

Sulfonamides typically exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the folic acid pathway, thereby inhibiting bacterial growth.

Carbonic Anhydrase Inhibition

Thiophenesulfonamide derivatives are well-documented as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.

Quantitative Carbonic Anhydrase Inhibition Data

The following table presents the inhibition data of various thiophenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound Class | Target Isoform | Inhibition Constant (Ki) | IC50 |

| Thiophene-based sulfonamides | hCA-I | 66.49 ± 17.15 nM to 234.99 ± 15.44 µM | 69 nM to 70 µM |

| hCA-II | 74.88 ± 20.65 nM to 38.04 ± 12.97 µM | 23.4 nM to 1.405 µM | |

| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA I | 224-7544 nM | - |

| hCA II | 2.2-7.7 nM | - |

Data compiled from studies on thiophene-based sulfonamides as carbonic anhydrase inhibitors.

Anticancer Activity

While specific data on the anticancer activity of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide derivatives are limited in the current literature, the broader classes of thiophene and sulfonamide compounds have demonstrated significant potential as anticancer agents. Various derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines.

Anticancer Activity of Related Thiophene and Sulfonamide Derivatives

| Compound Class | Cell Line(s) | Activity Metric | Value |

| Benzo[b]thiophenesulphonamide 1,1-dioxide derivatives | K-562, CCRF-CEM, HT-29, HTB54, HeLa, MEL-AC | GI50 | Not specified |

| 5-Phenyl-1,3-thiazole-4-sulfonamide derivatives | 60 cancer cell lines | Growth Percent (GP) | Varied |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | HeLa, HT-29, MCF7 | Cytotoxicity | Sub-micromolar |

This table provides a contextual overview of the anticancer potential of related compound classes.

Experimental Protocols

Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides (General Procedure)

-

Alkylation of 5-bromothiophene-2-sulfonamide:

-

Dissolve 5-bromothiophene-2-sulfonamide (1 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Add lithium hydride (LiH) (1 eq.) to the solution and stir.

-

Add the corresponding alkyl bromide (1 eq.) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, precipitate the product by adding water.

-

Filter, wash, and dry the solid product to obtain the desired 5-bromo-N-alkylthiophene-2-sulfonamide.

-

Antibacterial Susceptibility Testing

-

Agar Well Diffusion Method:

-

Prepare Mueller-Hinton agar plates and inoculate them with a standardized bacterial suspension.

-

Create wells of a defined diameter in the agar.

-

Add a specific concentration of the test compound dissolved in a suitable solvent to each well.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well.

-

-

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

-

Perform serial dilutions of the test compounds in a liquid growth medium in microtiter plates.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 24 hours.

-

The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto fresh agar plates.

-

The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

-

Carbonic Anhydrase Inhibition Assay

-

The inhibitory activity against different CA isoforms can be determined using a stopped-flow instrument to measure the CO₂ hydration activity.

-

The assay mixture typically contains the enzyme, buffer (e.g., Tris-H₂SO₄), and the indicator (e.g., p-nitrophenol).

-

The reaction is initiated by the addition of CO₂-saturated water.

-

The rate of the catalyzed reaction is monitored by the change in absorbance of the indicator.

-

IC₅₀ values are determined from dose-response curves, and Kᵢ values are calculated using the Cheng-Prusoff equation.

Conclusion

5-Bromo-N-tert-butyl-2-thiophenesulfonamide derivatives have emerged as a promising scaffold for the development of new therapeutic agents. The available data strongly support their potential as effective antibacterial agents and potent inhibitors of carbonic anhydrase. While direct evidence for their anticancer activity is still forthcoming, the broader family of thiophene and sulfonamide compounds has shown significant promise in this area, warranting further investigation into the cytotoxic potential of these specific derivatives. The detailed protocols and structured data presented in this guide are intended to facilitate future research and development efforts in this exciting field of medicinal chemistry.

Unraveling the Mechanistic Landscape of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide: A Technical Overview

For Immediate Release

December 27, 2025

Faisalabad, Pakistan & Shanghai, China – Scientific inquiry into the precise biological activities of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide is at a nascent stage, with current research primarily illuminating its potential as an antibacterial agent. This technical guide serves to consolidate the existing, albeit limited, scientific knowledge surrounding this compound, catering to researchers, scientists, and professionals in drug development. The available data points towards a mechanism centered on the disruption of bacterial metabolic pathways, though a comprehensive understanding of its effects in mammalian systems remains to be elucidated.

Antibacterial Activity and Proposed Mechanism of Action

Recent studies have investigated a series of 5-bromo-N-alkylthiophene-2-sulfonamides, including close analogs of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide, for their efficacy against clinically significant, drug-resistant bacteria. The primary mechanism of action proposed for sulfonamides in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the production of folic acid, a critical component for DNA synthesis and repair, thereby impeding bacterial growth and replication.

An in-silico docking study of a related compound, 5-bromo-N-propylthiophene-2-sulfonamide, against a protein from New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae (PDB ID: 5N5I) has provided further insights. The analysis revealed hydrogen bonding and hydrophobic interactions within the active site of the bacterial protein, suggesting a molecular basis for its inhibitory activity.[1][2]

Below is a diagram illustrating the proposed antibacterial mechanism of action.

Quantitative Data on Antibacterial Efficacy

The antibacterial potential of 5-bromo-N-alkylthiophene-2-sulfonamides has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. The data for a closely related analog, 5-bromo-N-propylthiophene-2-sulfonamide (referred to as compound 3b in the study), is presented below.

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 5-bromo-N-propylthiophene-2-sulfonamide | Klebsiella pneumoniae ST147 (NDM-producing) | 0.39 | 0.78 | [2] |

Experimental Protocols

Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides

A general procedure for the synthesis of the evaluated compounds involves the reaction of 5-bromothiophene-2-sulfonamide with various alkyl bromides.[1]

-

Dissolve 5-bromothiophene-2-sulfonamide (1 eq.) in dimethylformamide (DMF).

-

Add Lithium Hydride (LiH) (1 eq.) to the solution.

-

Add the corresponding alkyl bromide (1 eq.) dropwise to the mixture in an oven-dried flask.

-

Stir the reaction mixture at room temperature for three hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Precipitate the product by adding water to the mixture.

-

Wash the precipitate with water and recrystallize from methanol.

Below is a workflow diagram for the synthesis protocol.

Antibacterial Activity Assays

The antibacterial activity was determined using the agar well diffusion method, followed by MIC and MBC determination.[1]

Agar Well Diffusion Assay:

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the plates with a standardized suspension of the test bacterium.

-

Create wells in the agar using a sterile borer.

-

Add different concentrations of the synthesized compounds to the wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:

-

Use a broth microdilution method in 96-well plates.

-

Prepare serial dilutions of the compounds in Mueller-Hinton broth.

-

Inoculate each well with the bacterial suspension.

-

Incubate at 37°C for 24 hours.

-

The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto fresh agar plates.

-

The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

Potential for Other Biological Activities

While current research is focused on antibacterial applications, a 1986 patent for related substituted thiophene-2-sulfonamides described their use as β-adrenergic blocking agents for reducing intraocular pressure. This suggests that the thiophenesulfonamide scaffold may have broader pharmacological potential. However, it is crucial to note that 5-Bromo-N-tert-butyl-2-thiophenesulfonamide was not specifically mentioned, and any extrapolation of this activity to the compound of interest is purely speculative without further experimental validation.

Conclusion and Future Directions

The current body of scientific literature on 5-Bromo-N-tert-butyl-2-thiophenesulfonamide is limited, with the most substantive data pointing towards its potential as an antibacterial agent, likely acting through the inhibition of bacterial folate synthesis. The provided quantitative data and experimental protocols are derived from studies on closely related analogs.

There is a significant opportunity for further research to fully characterize the mechanism of action of this compound. Future studies should aim to:

-

Elucidate its specific molecular targets in both bacterial and mammalian cells.

-

Investigate its effects on various signaling pathways to understand its broader pharmacological profile.

-

Conduct comprehensive preclinical studies to evaluate its efficacy and safety for any potential therapeutic applications.

A deeper understanding of the molecular interactions and cellular effects of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide will be instrumental in unlocking its full therapeutic potential.

References

The Ascendant Role of Thiophenesulfonamides in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the core research applications of thiophenesulfonamides, detailing their synthesis, biological activities, and mechanisms of action across various therapeutic areas. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language for clear and concise representation.

Thiophenesulfonamides as Potent Enzyme Inhibitors

Thiophenesulfonamides have demonstrated remarkable inhibitory activity against a range of clinically relevant enzymes. Their inherent structural features, including the electron-rich thiophene ring and the zinc-binding sulfonamide moiety, make them ideal candidates for the design of targeted enzyme inhibitors.

Carbonic Anhydrase Inhibition

Thiophenesulfonamides are extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[1] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[2]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

| Compound Class | Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA I | 224-7544 nM | - | [3] |

| hCA II | 2.2-7.7 nM | - | [3] | |

| hCA IX | 5.4-811 nM | - | [3][4] | |

| hCA XII | 3.4-239 nM | - | [3][4] | |

| Thiophene-based sulfonamides | hCA I | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM | 69 nM - 70 µM | [5] |

| hCA II | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM | 23.4 nM - 1.405 µM | [5] | |

| Benzo[b]thiophene 1,1-dioxide sulfonamides | hCA I | 63-138 nM | - | [6] |

| hCA II | 6.3-8.8 nM | - | [6] | |

| hCA IX | 2.8-15 nM | - | [6] |

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Thiophenesulfonamides inhibit carbonic anhydrase by coordinating to the active site zinc ion.

5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Thiophenesulfonamides have been identified as effective 5-LOX inhibitors, suggesting their potential in treating inflammatory conditions like asthma and arthritis.[7]

Quantitative Data: 5-Lipoxygenase Inhibition

| Compound | Assay System | IC₅₀ | Reference |

| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide (4k) | Rat basophilic leukemia (RBL-1) cell homogenate | 20-100 nM | [7][8] |

| RBL-1 whole cell | Submicromolar | [7][8] | |

| Human peripheral blood leukocyte (PBL) whole cell | Submicromolar | [7][8] |

Experimental Workflow: 5-Lipoxygenase Inhibition Assay

Caption: A typical workflow for assessing the inhibitory activity of thiophenesulfonamides against 5-lipoxygenase.

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

Cyclin-dependent kinase 5 (CDK5), when hyperactivated by its regulatory partner p25, is implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. Thiophenesulfonamide derivatives have been identified as moderately potent inhibitors of CDK5/p25, offering a potential therapeutic avenue.[9][10]

Signaling Pathway: CDK5/p25 Inhibition in Neurodegeneration

Caption: Thiophenesulfonamides can inhibit the hyperactive CDK5/p25 complex, a key player in neurodegenerative pathways.

Antimicrobial Applications of Thiophenesulfonamides

The hybridization of the thiophene ring with a sulfonamide moiety has yielded compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens.[8]

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 5-Bromo-N-alkylthiophene-2-sulfonamides | Klebsiella pneumoniae (NDM-1) | 3.125 | [8] |

| Thienopyrimidine-sulfamethoxazole hybrid | Staphylococcus aureus | 250 | [11] |

| Escherichia coli | 125 | [11] | |

| Candida albicans | 31.25 | [11] | |

| Candida parapsilosis | 62.5 | [11] |

Quorum Sensing Inhibition

A novel antimicrobial strategy involves the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor expression. Thiophenesulfonamides have been identified as potent inhibitors of QS in pathogenic Vibrio species.[12]

Signaling Pathway: Quorum Sensing in Vibrio harveyi

Anticancer Potential of Thiophenesulfonamides

Thiophenesulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and proliferation.[12][16]

Induction of Apoptosis

Certain benzo(b)thiophenesulfonamide 1,1-dioxide derivatives have been shown to induce apoptosis in cancer cells through a reactive oxygen species (ROS)-mediated mechanism. This process involves mitochondrial dysfunction and the activation of caspases.[7]

Signaling Pathway: ROS-Mediated Apoptosis

Caption: Benzo(b)thiophenesulfonamide 1,1-dioxides induce apoptosis via increased ROS, leading to mitochondrial dysfunction and caspase activation.[7]

Anti-inflammatory Properties

The anti-inflammatory potential of thiophenesulfonamides is well-documented, with their mechanism of action often attributed to the inhibition of pro-inflammatory enzymes like 5-LOX and cyclooxygenases (COX).[7][8]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: A standard in vivo model to assess the anti-inflammatory activity of thiophenesulfonamides.[9][11][17]

Experimental Protocols

Synthesis of 5-Arylthiophene-2-sulfonamides via Suzuki Coupling

This protocol describes a general method for the synthesis of 5-arylthiophene-2-sulfonamide derivatives.[2]

Materials:

-

5-Bromothiophene-2-sulfonamide

-

Aryl boronic acid or ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 5-bromothiophene-2-sulfonamide (1.0 eq), aryl boronic acid or ester (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-arylthiophene-2-sulfonamide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol outlines a common method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.

Materials:

-

Purified human carbonic anhydrase (hCA) isoenzyme (e.g., hCA I, II, IX, or XII)

-

Thiophenesulfonamide inhibitor stock solution (in DMSO)

-

HEPES buffer (pH 7.5)

-

CO₂-saturated water

-

pH indicator (e.g., 4-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Equilibrate all solutions to the desired reaction temperature (e.g., 25 °C).

-

In the first syringe of the stopped-flow instrument, load the enzyme solution in HEPES buffer containing the pH indicator.

-

In the second syringe, load the CO₂-saturated water.

-

To determine the inhibitory effect, pre-incubate the enzyme solution with various concentrations of the thiophenesulfonamide inhibitor for a defined period before mixing.

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

-

Calculate the initial rate of the enzymatic reaction from the linear portion of the progress curve.

-

Determine the IC₅₀ value by plotting the percentage of enzyme activity versus the inhibitor concentration.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol describes the determination of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Thiophenesulfonamide stock solution

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

In a 96-well plate, prepare serial two-fold dilutions of the thiophenesulfonamide compound in the broth medium.

-

Inoculate each well containing the diluted compound with the standardized microbial suspension.

-

Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

-

After incubation, determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity). The MIC can also be determined by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

This guide provides a comprehensive overview of the significant potential of thiophenesulfonamides in various research and drug development applications. The versatility of this scaffold, coupled with the detailed methodologies and mechanistic insights presented, should serve as a valuable resource for scientists working to develop novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Frontiers | Activity, Abundance, and Localization of Quorum Sensing Receptors in Vibrio harveyi [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

Navigating the Physicochemical Landscape of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – This technical guide offers a comprehensive overview of the solubility and stability characteristics of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide, a key building block for researchers in drug discovery and development. While specific experimental data for this compound is not extensively available in the public domain, this document provides a robust framework for its physicochemical evaluation based on the known properties of analogous thiophenesulfonamide derivatives and established analytical protocols.

Introduction

5-Bromo-N-tert-butyl-2-thiophenesulfonamide (CAS No. 286932-39-6) is a sulfonamide derivative incorporating a brominated thiophene ring.[1][2] The solubility and stability of such compounds are critical parameters that influence their biological activity, formulation development, and overall therapeutic potential. This guide presents a projection of these properties and details the experimental methodologies required for their precise determination.

Predicted Physicochemical Properties

Based on the structural motifs of a thiophene core, a sulfonamide linkage, and a bulky tert-butyl group, the following properties can be anticipated.

Table 1: Predicted Solubility Profile of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous Buffers (pH 7.4) | Low | The nonpolar thiophene ring and tert-butyl group are expected to limit solubility in aqueous media. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are generally effective at dissolving a wide range of organic compounds, including sulfonamides.[3] |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The sulfonamide group can engage in hydrogen bonding, promoting solubility in protic solvents. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Low | The polar sulfonamide group will likely hinder solubility in nonpolar environments. Thiophene itself is soluble in nonpolar solvents, but the sulfonamide moiety significantly alters this characteristic.[4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. Two key types of solubility assays are recommended: kinetic and thermodynamic.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.[5][6][7]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.[8][9]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[7]

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the solid compound and is crucial for formulation development.[10][11][12]

Methodology:

-

Sample Preparation: Add an excess amount of solid 5-Bromo-N-tert-butyl-2-thiophenesulfonamide to a series of vials containing different solvents.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.[10][12]

Stability Profile and Forced Degradation Studies

The stability of a drug candidate is a critical quality attribute. Sulfonamides can be susceptible to degradation under various stress conditions.[13][14][15] Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[16]

Table 2: Forced Degradation Conditions for 5-Bromo-N-tert-butyl-2-thiophenesulfonamide

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, heat (e.g., 60°C)[13] | Cleavage of the sulfonamide S-N bond.[15] |

| Basic Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C)[13] | Generally more stable than in acidic conditions, but degradation is possible.[13] |

| Oxidation | 3% H₂O₂, room temperature[13] | Oxidation of the thiophene ring or other susceptible moieties. |

| Thermal Degradation | Dry heat (e.g., 80°C)[13] | Thermal decomposition. |

| Photostability | Exposure to UV/Visible light (ICH Q1B guidelines)[13] | Photodegradation, potentially involving the brominated thiophene ring. |

Methodology for Forced Degradation Studies:

-

Sample Preparation: Prepare solutions of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide in the respective stress media.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period.

-

Neutralization/Quenching: For acidic and basic samples, neutralize the solution before analysis. For oxidative samples, the reaction may be quenched if necessary.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Conclusion

While specific data for 5-Bromo-N-tert-butyl-2-thiophenesulfonamide remains to be published, this guide provides a solid foundation for its characterization. Researchers and drug development professionals are encouraged to employ the detailed experimental protocols herein to generate precise data on the solubility and stability of this promising compound. Such information is indispensable for advancing its potential in medicinal chemistry and pharmaceutical sciences.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. evotec.com [evotec.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Spectroscopic Profile of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-N-tert-butyl-2-thiophenesulfonamide. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the known chemical structure and established spectroscopic principles for analogous compounds. This guide also outlines detailed, generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers working with this and similar molecules.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-N-tert-butyl-2-thiophenesulfonamide (CAS Number: 286932-39-6; Molecular Formula: C₈H₁₂BrNO₂S₂; Molecular Weight: 298.22 g/mol )[1][2][3].

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | H-3 |

| ~7.05 | d | 1H | H-4 |

| ~4.80 | s | 1H | N-H |

| ~1.30 | s | 9H | -C(CH₃)₃ |

Note: The chemical shifts of the thiophene protons (H-3 and H-4) are influenced by the bromine and sulfonamide substituents. The 'd' indicates a doublet splitting pattern, arising from coupling between these adjacent protons.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-2 |

| ~135 | C-5 |

| ~130 | C-4 |

| ~128 | C-3 |

| ~60 | -C (CH₃)₃ |

| ~30 | -C(C H₃)₃ |

Note: The carbon atoms of the thiophene ring are designated C-2 through C-5. The chemical shifts are influenced by the electronegativity of the attached functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~2970 | Strong | C-H stretch (tert-butyl) |

| ~1340 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~1080 | Medium | S-N stretch |

| ~820 | Medium | C-H out-of-plane bend (thiophene) |

| ~650 | Medium | C-Br stretch |

Note: The characteristic strong absorptions for the sulfonyl (SO₂) group are key identifiers in the IR spectrum.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 298/300 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak with bromine isotopes) |

| 242/244 | Medium | [M - C₄H₈]⁺ |

| 223/225 | Medium | [M - C₄H₉N]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Note: The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments. The tert-butyl cation is often a prominent peak due to its stability.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for compounds like 5-Bromo-N-tert-butyl-2-thiophenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A relaxation delay of 1-2 seconds between scans is typically adequate.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis using the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Spectrum: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common method for this type of molecule.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. A collision energy ramp can be used to observe a range of fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Pay close attention to the isotopic patterns, especially for bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide. The predicted data and experimental protocols herein are intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide, a sulfonamide derivative with potential antibacterial applications. The document details the primary synthetic pathways, starting materials, experimental protocols, and the compound's likely mechanism of action.

Core Synthesis Pathways

Two principal retrosynthetic approaches are considered for the synthesis of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide. The choice of pathway may depend on the availability of starting materials and desired scale.

Route A involves the initial synthesis of the sulfonamide followed by bromination of the thiophene ring. This route starts from the readily available 2-thiophenesulfonyl chloride.

Route B begins with a pre-brominated thiophene derivative, 5-bromothiophene-2-sulfonamide, which is then N-alkylated with a tert-butyl group.

Below is a graphical representation of the logical relationship between these two synthetic routes.

Caption: Two primary synthetic routes to 5-Bromo-N-tert-butyl-2-thiophenesulfonamide.

Starting Materials

The successful synthesis of the target compound relies on the availability and purity of key starting materials. The following table summarizes the required precursors for both synthetic routes.

| Starting Material | Route | Key Properties |

| 2-Thiophenesulfonyl Chloride | A | CAS: 16629-19-9MW: 182.65 g/mol Formula: C₄H₃ClO₂S₂ |

| tert-Butylamine | A | CAS: 75-64-9MW: 73.14 g/mol Formula: C₄H₁₁N |

| 5-Bromothiophene-2-sulfonamide | B | CAS: 53595-65-6MW: 242.12 g/mol Formula: C₄H₄BrNO₂S₂ |

| tert-Butyl Bromide | B | CAS: 507-19-7MW: 137.02 g/mol Formula: C₄H₉Br |

Experimental Protocols

Detailed methodologies for the key transformations in both synthetic routes are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.

Synthesis of Key Intermediates

1. Preparation of N-tert-butyl-2-thiophenesulfonamide (Intermediate for Route A)

This procedure details the reaction of 2-thiophenesulfonyl chloride with tert-butylamine.

-

Reaction: To a solution of tert-butylamine (0.114 mol) in dry tetrahydrofuran (THF, 20 mL) cooled to 0°C, 2-thiophenesulfonyl chloride (0.0274 mol) is added dropwise.

-

Conditions: The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The mixture is extracted with ethyl acetate (3 x 80 mL). The combined organic extracts are washed with water, dried over molecular sieves, and concentrated under reduced pressure.

-

Purification: The resulting residue is purified by silica gel chromatography (eluting with 25% ethyl acetate-hexane) to yield the product as a solid.

-

Expected Yield: Approximately 94%.[1]

2. Preparation of 5-Bromothiophene-2-sulfonyl Chloride (Precursor for Starting Material of Route B)

This protocol describes the chlorosulfonation of 2-bromothiophene.

-

Reaction: 2-Bromothiophene (12 mmol) is reacted with chlorosulfonic acid (40-60 mmol) in carbon tetrachloride (6 mL).[2]

-

Work-up and Purification: While the specific work-up is not detailed in the snippet, standard procedures involve quenching the reaction mixture with ice, followed by extraction with an organic solvent, drying, and removal of the solvent. Further purification may be achieved by distillation or chromatography.

Final Synthesis Steps

Route A: Bromination of N-tert-butyl-2-thiophenesulfonamide

This procedure utilizes N-Bromosuccinimide (NBS) for the regioselective bromination of the thiophene ring.

-

Reaction: A solution of N-tert-butyl-2-thiophenesulfonamide in a suitable solvent such as acetonitrile is stirred under a nitrogen atmosphere at 0°C. N-Bromosuccinimide (1.0-1.1 equivalents) is then added.

-

Conditions: The reaction mixture is allowed to warm to room temperature and stirred for approximately 30 minutes. The reaction progress can be monitored by TLC.

-

Work-up: The reaction is quenched with water and extracted with an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Route B: N-tert-butylation of 5-Bromothiophene-2-sulfonamide

This protocol describes the N-alkylation of 5-bromothiophene-2-sulfonamide.

-

Reaction: To a solution of 5-bromothiophene-2-sulfonamide (1 eq.) in dimethylformamide (DMF), lithium hydride (LiH, 1 eq.) is added, followed by the dropwise addition of a tert-butyl halide (e.g., tert-butyl bromide, 1 eq.).

-

Conditions: The reaction is stirred at room temperature for several hours.

-

Work-up: The product is precipitated by the addition of water, filtered, and washed with water.

-

Purification: The crude product can be purified by recrystallization, for example, from methanol.[3]

-

Note: The use of a sterically hindered alkyl halide like tert-butyl bromide may result in a lower yield compared to less hindered alkyl halides due to steric hindrance.[3]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a synthetic chemistry protocol, applicable to the synthesis of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide.

Caption: A generalized experimental workflow for organic synthesis.

Mechanism of Action and Biological Activity

Sulfonamide-based compounds are well-established antibacterial agents that function by inhibiting the bacterial folate biosynthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, and its disruption is bacteriostatic.

Signaling Pathway: Folate Biosynthesis Inhibition

5-Bromo-N-tert-butyl-2-thiophenesulfonamide is presumed to act as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. It mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).

Caption: Inhibition of the bacterial folate biosynthesis pathway by the target sulfonamide.

Quantitative Data on Antibacterial Activity

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |

| 5-bromo-N-propylthiophene-2-sulfonamide | Klebsiella pneumoniae ST147 (NDM-producing) | 0.39 | 0.78 |

| 5-bromo-N-ethylthiophene-2-sulfonamide | Klebsiella pneumoniae ST147 (NDM-producing) | 3.125 | 6.25 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from a study on N-alkylated 5-bromothiophene-2-sulfonamides.[3][4]

These data suggest that N-alkylation of 5-bromothiophene-2-sulfonamide can lead to potent antibacterial activity against multidrug-resistant bacteria. Further studies are warranted to determine the specific activity of the N-tert-butyl derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide and Its Analogs in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene sulfonamides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The incorporation of a thiophene ring, a sulfur-containing aromatic heterocycle, and a sulfonamide functional group gives rise to molecules with the potential to interact with various biological targets. This technical guide focuses on the medicinal chemistry of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide and its close analogs, exploring their synthesis, biological activities, and mechanisms of action. This document aims to provide a comprehensive resource for researchers and professionals involved in drug discovery and development.

Synthesis of 5-Bromo-N-alkyl-2-thiophenesulfonamides

The synthesis of 5-bromo-N-alkyl-2-thiophenesulfonamides is typically achieved through a two-step process starting from 5-bromothiophene-2-sulfonamide. The general synthetic route involves the N-alkylation of the sulfonamide nitrogen.

A common synthetic pathway is the reaction of 5-bromothiophene-2-sulfonamide with various alkyl bromides in the presence of a base, such as lithium hydride (LiH), in a solvent like N,N-dimethylformamide (DMF).[1] This reaction proceeds at room temperature and results in the formation of the corresponding N-alkylated products.[1] The yields of these reactions can be influenced by the nature of the alkylating agent, with steric hindrance sometimes leading to lower yields for bulkier alkyl groups.[1]

Further diversification of the 5-bromo-N-alkyl-2-thiophenesulfonamide scaffold can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups at the 5-position of the thiophene ring, creating a library of compounds for structure-activity relationship (SAR) studies.[1]

Biological Activities and Therapeutic Potential

While specific biological data for 5-Bromo-N-tert-butyl-2-thiophenesulfonamide is limited in publicly available literature, extensive research on its close N-alkyl analogs reveals significant potential in several therapeutic areas.

Antibacterial Activity

Derivatives of 5-bromo-N-alkyl-2-thiophenesulfonamides have demonstrated potent antibacterial activity, particularly against multidrug-resistant bacteria. A notable example is the activity of 5-bromo-N-propylthiophene-2-sulfonamide against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae.[1] NDM-1 is a significant threat in clinical settings, conferring resistance to a broad range of β-lactam antibiotics.[1]

The general mechanism of action for sulfonamides as antibacterial agents involves the inhibition of folic acid synthesis in bacteria.[1] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid, which is a crucial component for DNA synthesis and repair in bacteria.[1] In the context of NDM-1 inhibition, it is hypothesized that the sulfonamide moiety interacts with the zinc ions present in the active site of the metallo-β-lactamase, thereby inhibiting its enzymatic activity.

Table 1: Antibacterial Activity of 5-Bromo-N-alkyl-2-thiophenesulfonamide Derivatives against NDM-1 producing K. pneumoniae

| Compound | Alkyl Group | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm at 50 mg/dL) |

| 3a | Ethyl | - | - | 16 ± 2 |

| 3b | Propyl | 0.39 | 0.78 | 23 ± 1.5 |

| 3c | Isopropyl | - | - | 13 ± 2 |

Data for compounds 3a, 3b, and 3c are for 5-bromo-N-ethyl, N-propyl, and N-isopropyl-2-thiophenesulfonamide, respectively, from a study by Noreen et al. (2024).[1] A dash (-) indicates that the data was not reported in the cited source.

Carbonic Anhydrase Inhibition

Thiophene sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme.

Table 2: Carbonic Anhydrase Inhibition Constants (KI) of Representative 5-Substituted-thiophene-2-sulfonamides

| Compound Class | Substituent at 5-position | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

| 1,2,3-Triazol-4-yl derivatives | 1-Naphthyl-1,2,3-triazol-4-yl | 224 | 2.2 | 5.4 | 3.4 |

| 3-Cyanophenyl-1,2,3-triazol-4-yl | 7544 | 7.7 | 811 | 239 | |

| Benzylsulfanyl derivatives | 4-Methylbenzylsulfanyl | 683 | 0.8 | 9.8 | 6.5 |

| 4-Chlorobenzylsulfanyl | 4250 | 0.5 | 5.2 | 4.1 |

Data is for representative compounds from studies by Angeli et al. (2013) and Tanc et al. (2017).[2][4] This data illustrates the potential of the 5-substituted-thiophene-2-sulfonamide scaffold as potent carbonic anhydrase inhibitors.

Anticancer Activity

Emerging evidence suggests that thiophene sulfonamide derivatives possess anticancer properties. Their mechanism of action in cancer is likely multifactorial and can include the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors (e.g., hCA IX and XII), disruption of cell cycle progression, and induction of apoptosis.

Several studies have reported the cytotoxic effects of novel thiophene derivatives bearing a sulfonamide moiety against various cancer cell lines. For example, certain thiophene sulfonamides have shown potent activity against human breast cancer (MCF7) and other cancer cell lines, with IC50 values in the micromolar range.[5][6]

Table 3: In Vitro Anticancer Activity of Representative Thiophene Sulfonamide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Thiophene sulfonamide derivatives | MCF7 (Breast) | 9.39 - 32.00 |

| Thiophene carboxamide derivatives | Hep3B (Hepatocellular carcinoma) | 5.46 - 12.58 |

Data is for representative compounds from studies by Al-Said et al. (2013) and Abdel-Ghani et al. (2022).[6][7] This data highlights the potential of the thiophene scaffold in the development of novel anticancer agents.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial Quorum Sensing

Recent studies have identified thiophene sulfonamides as inhibitors of quorum sensing in pathogenic bacteria like Vibrio species.[8] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production and biofilm formation.[8] The master transcriptional regulator in the Vibrio quorum-sensing pathway is LuxR.[8] Thiophene sulfonamides have been shown to inhibit LuxR activity, thereby disrupting this signaling cascade.[8]

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of thiophene sulfonamides against carbonic anhydrase is well-characterized. The deprotonated sulfonamide nitrogen forms a coordinate bond with the zinc ion (Zn²⁺) in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle. The thiophene ring and its substituents can form additional interactions with amino acid residues in the active site, enhancing binding affinity and conferring isoform selectivity.

Experimental Protocols

General Procedure for the Synthesis of 5-Bromo-N-alkyl-2-thiophenesulfonamides

This protocol is adapted from the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides as described by Noreen et al. (2024).[1]

-

Dissolve 5-bromothiophene-2-sulfonamide (1 equivalent) in anhydrous DMF.

-

Add lithium hydride (LiH) (1 equivalent) to the solution and stir.

-

Add the corresponding alkyl bromide (e.g., tert-butyl bromide for the target compound) (1 equivalent) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, precipitate the product by adding water to the reaction mixture.

-

Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., methanol).

In Vitro Carbonic Anhydrase Inhibition Assay

This is a generalized colorimetric assay protocol for determining the inhibitory activity of compounds against carbonic anhydrase.

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (pH 7.4).

-

Enzyme Solution: Purified human carbonic anhydrase isoform dissolved in assay buffer.

-

Substrate Solution: p-Nitrophenyl acetate (p-NPA) dissolved in a minimal amount of DMSO and diluted in assay buffer.

-

Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., 5-Bromo-N-tert-butyl-2-thiophenesulfonamide) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, inhibitor solution (or DMSO for control), and enzyme solution to each well.

-

Incubate at room temperature for a pre-determined time to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Measure the absorbance at 400 nm at regular intervals using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.